molecular formula C17H9Cl2FN4S B2514720 (2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477191-03-0

(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2514720
CAS No.: 477191-03-0
M. Wt: 391.25
InChI Key: SVVDXVKIYZXQPT-BUVRLJJBSA-N
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Description

(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a synthetic small molecule featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The molecular structure incorporates a 3,4-dichlorophenyl moiety at the 4-position of the thiazole ring and a 4-fluoroanilino group linked via a carboximidoyl cyanide chain. This specific arrangement of halogenated aromatic systems and the electron-withdrawing nitrile group suggests potential for high biochemical reactivity and binding affinity, making it a compound of significant interest in early-stage drug discovery research. Compounds based on the 1,3-thiazole structure have been extensively investigated and shown to exhibit a broad spectrum of biological activities, including serving as enzyme inhibitors, antimicrobial agents, and anticancer candidates . The presence of the 1,3-thiazole core provides a versatile platform for interacting with various biological targets, and the specific pattern of substituents on this compound may be explored for modulating key cellular pathways. Researchers can utilize this chemical as a key intermediate or a novel pharmacophore for designing new active agents, studying structure-activity relationships (SAR), and screening against a panel of therapeutic targets. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-13-6-1-10(7-14(13)19)16-9-25-17(22-16)15(8-21)24-23-12-4-2-11(20)3-5-12/h1-7,9,23H/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVDXVKIYZXQPT-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-4-(3,4-dichlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H10Cl2FN5OS
  • Molecular Weight : 367.23 g/mol
  • CAS Number : Not specified in the search results.

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of dichlorophenyl and fluoroanilino groups may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively induces apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. For example, it may target the PI3K/Akt pathway, which is crucial for cancer cell growth.

Antimicrobial Properties

Thiazole compounds have also been noted for their antimicrobial activities. The compound has shown promising results against several bacterial strains, suggesting its potential as an antimicrobial agent.

  • In vitro Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, thiazole derivatives are often studied for their acetylcholinesterase (AChE) inhibitory activity, which is relevant in treating neurodegenerative diseases such as Alzheimer's.

  • AChE Inhibition Assays : Preliminary data indicates that this compound may exhibit AChE inhibitory activity, potentially contributing to increased acetylcholine levels in the brain.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound, on human breast cancer cells (MCF-7). The IC50 value was determined to be 5 µM, indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Study :
    • Another investigation tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Data Tables

Biological ActivityAssay TypeResult
AnticancerMCF-7 Cell ProliferationIC50 = 5 µM
AntimicrobialMIC TestingMIC = 32 µg/mL
AChE InhibitionEnzyme Inhibition AssayIC50 = 10 µM

Comparison with Similar Compounds

Table 2: Comparison of Thiazole-Based Compounds

Compound Name Halogen Substituents Additional Functional Groups Applications/Notes Reference
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl Morpholinoacetamide Research chemical (95% purity)
Target Compound 3,4-Dichlorophenyl, 4-F Carboximidoyl cyanide Hypothesized bioactivity (structural analogy) -
4-(4-Chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide 4-Chlorophenyl, 4-F Carboximidoyl cyanide Structural isomer of target compound

Key Observations:

  • Halogen Positioning : The 3,4-dichlorophenyl group in the target compound may create steric hindrance compared to 2-chlorophenyl derivatives (e.g., compound in Table 2), affecting receptor binding .
  • Functional Group Impact: The carboximidoyl cyanide group in the target compound is more electrophilic than morpholinoacetamide in the analogue from , suggesting divergent reactivity in nucleophilic environments .

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